3-benzylbenzoic acid CAS 620-54-2 chemical properties
3-benzylbenzoic acid CAS 620-54-2 chemical properties
An In-depth Technical Guide to 3-Benzylbenzoic Acid (CAS 620-54-2)
Authored by a Senior Application Scientist
Foreword: This document provides a comprehensive technical overview of 3-benzylbenzoic acid (CAS 620-54-2), a molecule of interest in synthetic chemistry and drug discovery. This guide moves beyond a simple data sheet to offer insights into its properties, synthesis, and potential applications, with a particular focus on its relevance to researchers and professionals in the pharmaceutical sciences. It is crucial to distinguish this compound from its commonly confused isomer, 3-benzoylbenzoic acid, which possesses a ketone linker instead of a methylene bridge.
Core Molecular Identity and Physical Properties
3-Benzylbenzoic acid, also known as 3-(phenylmethyl)benzoic acid, is an aromatic carboxylic acid featuring a benzoic acid core substituted at the meta-position with a benzyl group. This structure imparts a unique combination of steric and electronic properties that make it a valuable building block in organic synthesis.
Data Presentation: Physicochemical Properties
| Property | Value | Source / Comment |
| CAS Number | 620-54-2 | [1] |
| Molecular Formula | C₁₄H₁₂O₂ | [1] |
| Molecular Weight | 212.24 g/mol | [1] |
| IUPAC Name | 3-benzylbenzoic acid | [2] |
| Synonyms | 3-(phenylmethyl)benzoic acid, m-Diphenylmethanecarboxylic acid | [1][2] |
| Boiling Point | 379.6 ± 21.0 °C | (Predicted)[3] |
| Density | 1.170 ± 0.06 g/cm³ | (Predicted)[3] |
| Melting Point | Not available in cited sources | N/A |
| Solubility | Not available in cited sources | Expected to have low solubility in water and good solubility in organic solvents like ethanol, DMSO, and DMF. |
graph "molecular_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C", pos="2,0!"]; // Carboxyl carbon O1 [label="O", pos="2.8,0.5!"]; O2 [label="OH", pos="2.5,-0.7!"]; C8 [label="CH2", pos="-1.8,0!"]; // Methylene bridge C9 [label="C", pos="-3,0!"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"];
// Aromatic ring 1 (benzoic acid) C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C3 -- C8; C1 -- C7;
// Carboxyl group C7 -- O1 [style=double, len=0.8]; C7 -- O2;
// Methylene bridge and aromatic ring 2 C8 -- C9; C9 -- C10 -- C11 -- C12 -- C13 -- C14 -- C9;
// Add implicit hydrogens for clarity (as comments or labels if needed)// Benzene ring protons are implicitly handled by the "C" label }digraph "synthesis_workflow" { graph [splines=ortho, nodesep=0.6]; node [shape=box, style="rounded", fontname="Helvetica", color="#4285F4", fontcolor="#202124"]; edge [color="#34A853"];// Nodes start [label="3-Bromobenzoic Acid"]; step1 [label="Esterification\n(MeOH, H+)"]; intermediate1 [label="Methyl 3-Bromobenzoate"]; reagent1 [label="Benzylboronic Acid Pinacol Ester", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; step2 [label="Suzuki Coupling\n(Pd Catalyst, Base)"]; intermediate2 [label="Methyl 3-Benzylbenzoate"]; step3 [label="Hydrolysis\n(NaOH, then H+)"]; product [label="3-Benzylbenzoic Acid"];
// Edges start -> step1; step1 -> intermediate1; reagent1 -> step2; intermediate1 -> step2; step2 -> intermediate2; intermediate2 -> step3; step3 -> product; }
Caption: Proposed Synthesis Workflow for 3-Benzylbenzoic Acid.
Applications in Drug Discovery and Chemical Biology
While research specifically on 3-benzylbenzoic acid is limited, the broader class of benzyl and benzoyl benzoic acid derivatives has shown significant promise as novel antimicrobial agents. This provides a strong rationale for the synthesis and evaluation of this specific isomer.
Inhibition of Bacterial RNA Polymerase-Sigma (σ) Factor Interaction
A key area of interest is the targeting of essential bacterial processes that are distinct from those in humans. Bacterial transcription is initiated by the binding of a sigma (σ) factor to the RNA polymerase (RNAP) core enzyme. Disrupting this protein-protein interaction is a validated strategy for developing new antibiotics. [4]
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Mechanism of Action: Studies have demonstrated that benzyl and benzoyl benzoic acid derivatives can act as potent inhibitors of the RNAP-σ interaction. These molecules are designed to mimic the σ factor at its primary binding site on the β' subunit of RNAP, competitively preventing the formation of the functional holoenzyme. [4]* Structural Significance: A study modifying this class of compounds revealed that the relative position of the benzoic acid moiety is critical for activity. While the study focused on 2-substituted derivatives, it highlighted that moving the benzoic acid to the 3-position (as in 3-benzylbenzoic acid) resulted in a loss of activity in their specific scaffold. [4]This underscores the importance of precise structural orientation for target binding and provides a critical data point for future medicinal chemistry efforts. Further modification of the 3-benzylbenzoic acid scaffold could potentially restore or enhance this activity.
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Therapeutic Potential: A representative compound from this class demonstrated excellent activity against Staphylococcus epidermidis with a minimum inhibitory concentration (MIC) of 0.5 µg/mL, comparable to the antibiotic vancomycin. The compounds also showed low cytotoxicity against human cell lines, indicating a promising therapeutic window. [4]
Caption: Inhibition of RNAP-Sigma Factor Binding.
Safety and Handling
Based on supplier safety data, 3-benzylbenzoic acid is classified as a hazardous substance. Researchers must adhere to standard laboratory safety protocols when handling this compound.
GHS Hazard Classification
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Pictogram: Warning
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Hazard Statements:
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H302: Harmful if swallowed. [2] * H315: Causes skin irritation. [2] * H319: Causes serious eye irritation. [2]* Precautionary Statements (Selected):
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P264: Wash skin thoroughly after handling. [2] * P270: Do not eat, drink or smoke when using this product. [2] * P280: Wear protective gloves/protective clothing/eye protection/face protection. [2] * P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. [2] * P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [2]
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Handling and Storage Recommendations
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Personal Protective Equipment (PPE): Use a properly fitted laboratory coat, safety glasses with side shields, and chemical-resistant gloves.
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Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
References
- Safety Data Sheet. (n.d.). Retrieved from [Source 1, specific URL not available]
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Cheméo. (n.d.). Chemical Properties of Benzoic acid, (3-methylphenyl)methyl ester. Retrieved from [Link]
- MilliporeSigma. (n.d.). Benzoic acid, 3-(phenylmethyl)-, methyl ester. Retrieved from [Source 4, specific URL not available]
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PubChem. (n.d.). 3-Benzoylbenzoic acid. Retrieved from [Link]
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SpectraBase. (n.d.). 3-Benzoylbenzoic acid. Retrieved from [Link]
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ChemBK. (2025). Benzoic acid phenylmethyl ester. Retrieved from [Link]
- Sigma-Aldrich. (2025). Safety Data Sheet: 2-Benzoylbenzoic acid. Retrieved from [Source 9, specific URL not available]
- ScienceLab.com. (2005). Material Safety Data Sheet - Benzoic acid. Retrieved from [Source 11, specific URL not available]
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Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Retrieved from [Link]
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Ma, C., et al. (n.d.). Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction. PMC. Retrieved from [Link]
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ChemBK. (2024). benzoic acid, 3-benzoyl-. Retrieved from [Link]
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PubChem. (n.d.). 3-(Phenylamino)benzoic acid. Retrieved from [Link]
